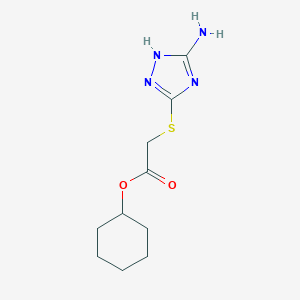

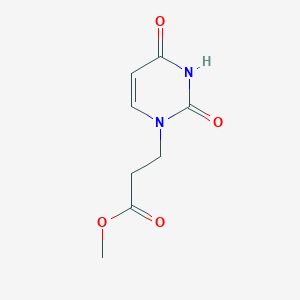

methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Übersicht

Beschreibung

“Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate” is a chemical compound with the empirical formula C7H8N2O3 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of a similar compound, 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione, has been outlined in a research paper . The ester was obtained by regioselective alkylation of 4-methyluracil with ethyl bromoacetate . Treatment of the ester with an excess of 100% hydrazine hydrate afforded a hydrazide . Oxadiazole was obtained by the reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NC1=O)N(CC=O)C=C1C . The InChI key for this compound is AFLQFVUCBMXFRS-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can take part in reactions with electrophilic and nucleophilic reagents . In one study, all alkylation reactions of the compound with electrophilic reagents were carried out under similar conditions using ethanol as a solvent and triethylamine as a base .Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C7H8N2O3 and it has a molecular weight of 168.15 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

DHPM derivatives have been found to possess significant antioxidant properties . They have been synthesized by Biginelli reaction under microwave irradiation using oxalic acid as a catalyst . The antioxidant properties of these compounds were evaluated by three methods, viz., radical scavenging effect on 2,2-diphenyl-1-picrylhydrazyl radicals, reducing power, and Fe 2+ chelating activities .

Antiviral Properties

DHPM derivatives have been found to have potent selective activity against HIV 1 . Some natural compounds having potent selective activity against HIV 1 have been found to have DHPM moiety .

Antitumor Activity

DHPM derivatives exhibit diverse biological activities including antitumor . They have been found to inhibit the growth of certain types of cancer cells .

Anti-inflammatory Properties

DHPM derivatives also exhibit anti-inflammatory properties . They have been found to reduce inflammation in certain conditions .

Antihypertensive Properties

DHPM derivatives have been found to have antihypertensive properties . They act as calcium channel blockers , which can help lower blood pressure.

Synthesis of DHPM Derivatives

DHPM derivatives are synthesized via the Biginelli reaction . Hf (OTf) 4 was identified as a highly potent catalyst for the “one-pot, three-component” Biginelli reaction . Solvent-free conditions, in contrast to solvent-based conditions, could dramatically promote the Hf (OTf) 4 -catalyzed formation of 3,4-dihydro-pyrimidin-2(1H)-ones .

Antimicrobial Properties

DHPM derivatives have been found to have antimicrobial properties . They have been found to inhibit the growth of certain types of bacteria .

Use in Medicinal Chemistry

DHPM derivatives occupy an important place in medicinal chemistry . They exhibit diverse biological activities and have been used in the synthesis of various pharmaceuticals .

Wirkmechanismus

Target of Action

It is known that 3,4-dihydropyrimidin-2(1h)-one derivatives, which this compound is a part of, have exhibited broad biological activities such as antiviral, antibacterial, antitumor, antihypertensive agents and α1a adrenergic antagonists .

Mode of Action

It is synthesized by a biginelli reaction , which involves the one-pot three-component condensation of aldehyde, β-ketoester, and urea in the presence of strong acids . This reaction is one of the most often used multi-component reactions (MCRs) .

Biochemical Pathways

It is known that 3,4-dihydropyrimidin-2(1h)-one derivatives have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It is known that 3,4-dihydropyrimidin-2(1h)-one derivatives have exhibited broad biological activities .

Action Environment

It is known that the synthesis of 3,4-dihydropyrimidin-2(1h)-one derivatives can be influenced by the reaction medium and catalytic system .

Eigenschaften

IUPAC Name |

methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-14-7(12)3-5-10-4-2-6(11)9-8(10)13/h2,4H,3,5H2,1H3,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCIIRXTEXKYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The study describes the synthesis and confirms the structure of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate through various spectroscopic techniques, but it does not delve into specific details like molecular formula, weight, or detailed spectroscopic data. [] The research primarily focuses on the synthesis and confirmation of the structure, without exploring its potential applications or properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B349412.png)

![2-(2,5-dichlorophenyl)-1H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione](/img/structure/B349415.png)

![Ethyl 2-[4-(cyclohexylamino)-3-nitrobenzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B349417.png)

![3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B349430.png)

![4-{[4-Benzylpiperidyl]sulfonyl}benzoic acid](/img/structure/B349439.png)

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B349441.png)

![N-[4-(3-{4-[acetyl(methyl)amino]phenoxy}-2-hydroxypropoxy)phenyl]-N-methylacetamide](/img/structure/B349445.png)

![5-(Benzenesulfonyl)-6-imino-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B349447.png)

![Methyl 4-{2-[3-(diethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B349449.png)

![4-[(E)-[[2-(1H-benzimidazol-3-ium-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-ethoxy-6-nitrophenolate](/img/structure/B349451.png)

![3-{[(3-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B349462.png)

![1-{4-Nitrophenyl}-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349477.png)